![molecular formula C12H14BrNO3 B2453296 2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid CAS No. 1396964-71-8](/img/structure/B2453296.png)

2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

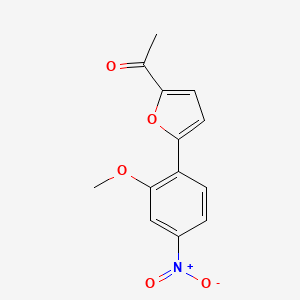

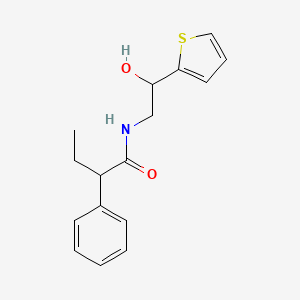

2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid is a small organic molecule . It belongs to the class of N-substituted aromatic amides. The molecular formula of this compound is C12H14BrNO3 and it has a molecular weight of 300.15 .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromobenzoyl group attached to an amino group, which is further attached to a 3-methylbutanoic acid group . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted melting point of 184.53°C, a predicted boiling point of approximately 469.1°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of n20D 1.57 .Wissenschaftliche Forschungsanwendungen

Novel Amino Acids Identification

- A study identified a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in nodules formed by Rhizobium bacteria on Lotus tenuis roots, suggesting potential biological roles for similar compounds (Shaw, Ellingham, & Nixon, 1981).

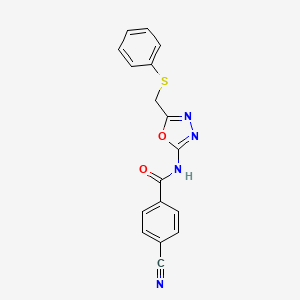

Heterocyclic Compounds Synthesis

- Research on 3-(4-Bromobenzoyl)prop-2-enoic acid, a structurally related compound, has led to the synthesis of various heterocycles, indicating potential chemical synthesis applications for 2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid (El-Hashash, Rizk, & Ahmed, 2012).

Chemoenzymatic Synthesis

- There has been significant research into the chemoenzymatic synthesis of similar compounds, such as (R)- and (S)-4-Amino-3-methylbutanoic acids, which highlights the chemical versatility and potential for synthesizing enantiomerically pure compounds (Andruszkiewicz, Barrett, & Silverman, 1990).

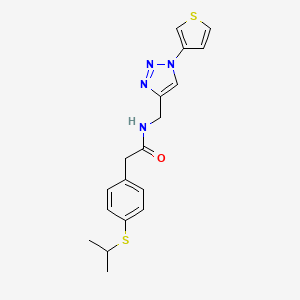

Physicochemical Properties and Drug Likeness

- The study of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid Esters and Amides for their physicochemical properties and in vitro antitumor activity suggests a potential avenue for exploring the medical applications of related compounds (Horishny & Matiychuk, 2021).

Thermodynamic Properties in Aqueous Solutions

- A study on thermodynamic properties of amino acids, including 2-amino-3-methylbutanoic acid, in aqueous solutions provides insights into the stabilization mechanism of proteins, relevant for understanding the behavior of related compounds in biological systems (Pal & Chauhan, 2011).

Wirkmechanismus

Target of Action

The primary targets of 2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins .

Mode of Action

The compound acts by inhibiting COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, which are mediators of certain types of intraocular inflammation . By blocking these enzymes, the compound effectively reduces inflammation.

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting the synthesis of prostaglandins, the compound can alleviate symptoms associated with these processes.

Pharmacokinetics

Its molecular weight is300.15 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation. This can be particularly beneficial in conditions where inflammation plays a key role, such as in ocular disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its predicted melting point of 184.53°C Additionally, its solubility in different solvents can impact its bioavailability and efficacy

Biochemische Analyse

Biochemical Properties

It is known that amino acids, which this compound structurally resembles, play crucial roles in biochemical reactions . They can participate in transamination reactions, which involve the transfer of an amino group to a keto acid . This process is fundamental to the synthesis of non-essential amino acids .

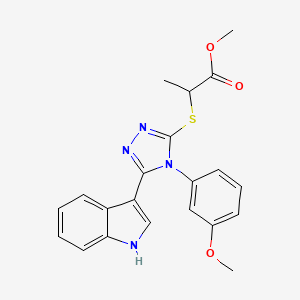

Molecular Mechanism

It is known that bromfenac, a structurally similar compound, inhibits cyclooxygenase 1 and 2, blocking prostaglandin synthesis . This leads to the inhibition of prostaglandin-induced inflammation .

Metabolic Pathways

Amino acids, which this compound structurally resembles, are known to be involved in various metabolic pathways .

Eigenschaften

IUPAC Name |

2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXWQUBUQJAUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396964-71-8 |

Source

|

| Record name | 2-[(4-bromophenyl)formamido]-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)

![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)

![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)

![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)